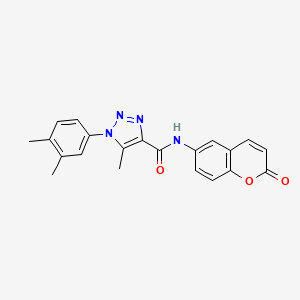
1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound “1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains a chromene and a triazole moiety. Chromenes are a class of compounds known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . Triazoles are another class of compounds that have been studied for their potential antifungal, antibacterial, and anticancer activities .
Mode of action
For example, some chromenes can inhibit the activity of certain enzymes involved in inflammation and cancer . Triazoles, on the other hand, are known to disrupt the synthesis of ergosterol, an essential component of fungal cell membranes .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Based on the known activities of chromenes and triazoles, it could potentially influence pathways related to inflammation, oxidative stress, cell proliferation, and fungal growth .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the known activities of chromenes and triazoles, potential effects might include reduced inflammation, decreased oxidative stress, inhibition of cell proliferation, and antifungal activity .
生物活性
1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound combines a triazole ring , a chromenone moiety , and a carboxamide functional group , which are known for their diverse biological activities. The unique structural features suggest applications in anticancer and antimicrobial therapies.
Synthesis and Characterization
The synthesis of this compound typically involves methods such as click chemistry , which facilitates the formation of the triazole ring through cycloaddition reactions. Characterization techniques like NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Potential
Research indicates that compounds containing triazole moieties exhibit significant anticancer activities. For instance, studies have shown that similar triazole-containing compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The compound is expected to have similar properties based on its structural characteristics.
Case Studies:
- A study demonstrated that triazole derivatives could inhibit cancer cell growth through mechanisms such as thymidylate synthase inhibition .
- Another investigation highlighted that specific triazole compounds displayed IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil against multiple cancer cell lines, including MCF-7 and HCT-116 .
Antimicrobial Activity
The biological activity of this compound also suggests potential antimicrobial properties. Triazoles have been documented for their effectiveness against a variety of pathogens due to their ability to interfere with microbial metabolism.
Mechanistic Insights
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial survival.
- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells through the activation of pro-apoptotic pathways .
- Generation of Reactive Oxygen Species (ROS) : Some studies indicate that triazole derivatives can induce oxidative stress in cells, leading to increased apoptosis .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 1-(4-chlorophenyl)-5-methyl-N-(2-hydroxyphenyl)-1H-triazole | Triazole ring with phenolic hydroxyl | Anticancer | 27.89 |
| N-(benzothiazolyl)-5-methyltriazole | Benzothiazole moiety | Antimicrobial | Not specified |
| 5-bromo-N-(pyridinyl)triazole | Pyridine ring attached | Anti-inflammatory | Not specified |
The above table illustrates the diversity in biological activities among related compounds, emphasizing the potential of this compound as a candidate for further research.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-12-4-7-17(10-13(12)2)25-14(3)20(23-24-25)21(27)22-16-6-8-18-15(11-16)5-9-19(26)28-18/h4-11H,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSTFGBYLRTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














